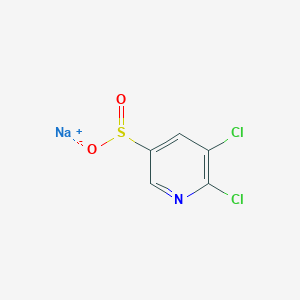

Sodium 5,6-dichloropyridine-3-sulfinate

Description

Evolution of Organosulfur Chemistry in Modern Synthesis

Organosulfur chemistry, the study of the properties and synthesis of organic compounds containing sulfur, has a rich history and continues to be a cornerstone of modern organic synthesis. nih.gov Initially associated with foul odors, many organosulfur compounds are now recognized for their vital roles in biology and materials science. nih.govresearchgate.net Two of the twenty common amino acids, cysteine and methionine, are organosulfur compounds, highlighting their fundamental role in life. nih.gov The evolution of this field has seen a shift from classical methods to the development of sophisticated and sustainable synthetic strategies. vulcanchem.com The versatility of sulfur in its various oxidation states allows for a diverse range of chemical transformations, making organosulfur compounds indispensable tools for chemists. researchgate.netsmolecule.com Modern advancements focus on creating more efficient, selective, and environmentally friendly methods to construct carbon-sulfur bonds and to utilize sulfur-containing functional groups as key intermediates in the synthesis of complex molecules. vulcanchem.com

Strategic Importance of Pyridine-Substituted Organosulfur Compounds

The pyridine (B92270) ring is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. rsc.orgresearchgate.net Its unique electronic properties, basicity, and ability to coordinate with metals make it a privileged scaffold in drug discovery and catalysis. researchgate.net When a pyridine ring is substituted with an organosulfur functional group, the resulting compound often exhibits enhanced or novel biological activity and unique chemical reactivity. The combination of the electron-deficient pyridine nucleus and the versatile sulfur moiety creates a powerful synthon for constructing complex molecular architectures. researchgate.netresearchgate.net These compounds are crucial intermediates in the synthesis of various pharmaceutical agents, including antibacterial, antifungal, and anticancer drugs. researchgate.netsemanticscholar.org

Position of Sulfinate Salts as Key Intermediates and Reagents

Sulfinate salts (RSO₂Na) have emerged as highly valuable and versatile reagents in contemporary organic synthesis. researchgate.netresearchgate.net Compared to more traditional sulfur reagents like sulfonyl chlorides, sulfinate salts are generally more stable, less odorous, and easier to handle solids. nih.gov Their significance stems from their dual reactivity; they can act as nucleophiles or, under appropriate conditions, serve as precursors to sulfonyl radicals. nih.govresearchgate.net This multifaceted reactivity allows for their participation in a wide array of chemical transformations, including the formation of sulfones, sulfonamides, and thiosulfonates. nih.govrsc.org The generation of sulfonyl radicals from sulfinate salts, often under mild photoredox or electrochemical conditions, has become a powerful strategy for the difunctionalization of alkenes and alkynes and for C-H functionalization reactions. researchgate.netresearchgate.net Their stability and predictable reactivity have solidified their position as indispensable building blocks for introducing the sulfonyl group into organic molecules. researchgate.netrsc.org

Propriétés

Formule moléculaire |

C5H2Cl2NNaO2S |

|---|---|

Poids moléculaire |

234.03 g/mol |

Nom IUPAC |

sodium;5,6-dichloropyridine-3-sulfinate |

InChI |

InChI=1S/C5H3Cl2NO2S.Na/c6-4-1-3(11(9)10)2-8-5(4)7;/h1-2H,(H,9,10);/q;+1/p-1 |

Clé InChI |

PJCXSGBUQSIRNK-UHFFFAOYSA-M |

SMILES canonique |

C1=C(C=NC(=C1Cl)Cl)S(=O)[O-].[Na+] |

Origine du produit |

United States |

Mechanistic Insights into Reactions Involving Sodium 5,6 Dichloropyridine 3 Sulfinate

Role as Nucleophilic Coupling Partners in Transition-Metal Catalysis

Sodium 5,6-dichloropyridine-3-sulfinate and related heterocyclic sulfinates have become valuable nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions. acs.orgnih.gov These reagents are often stable, easy to prepare, and highly effective, presenting significant advantages over corresponding boronic acids, particularly in the synthesis of complex heteroaromatic compounds. nih.govsemanticscholar.orgrsc.orgnih.gov Mechanistic studies have been crucial in understanding their reactivity and optimizing reaction conditions. acs.orgnih.gov

A generalized mechanism for the desulfinative cross-coupling of pyridine (B92270) sulfinates begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. acs.org This is followed by the oxidative addition of an aryl halide to the metal center. acs.org The subsequent key steps, which have been the focus of detailed mechanistic investigation, are transmetalation with the sulfinate salt, extrusion of sulfur dioxide (SO2), and reductive elimination to yield the final biaryl product and regenerate the Pd(0) catalyst. acs.org

In the catalytic cycle of desulfinative cross-coupling, the initial step following the formation of the active Pd(0) catalyst is the oxidative addition of the aryl halide. acs.org This process leads to the formation of a palladium(II) oxidative addition complex (OAC). The characterization of these intermediates is essential for understanding the subsequent steps of the reaction.

Studies monitoring the reaction of a pyridine-2-sulfinate with an aryl bromide using ³¹P{¹H} NMR spectroscopy have successfully identified the OAC as a key species in the catalytic mixture. acs.org For instance, in reactions involving carbocyclic sulfinates, the aryl bromide oxidative addition complex was identified as the catalyst's resting-state intermediate. acs.orgnih.gov When a pyridine-2-sulfinate was used, the OAC was observed in a 1:1 ratio with a palladium sulfinate complex, indicating a shift in the resting state depending on the sulfinate partner. acs.org These palladium-based OACs are often stable and can be isolated, offering a convenient alternative to other precatalyst forms, especially when employing bulky biarylphosphine ligands. researchgate.netnih.gov

Table 1: Observed Species in Catalytic Reaction Monitoring by ³¹P{¹H} NMR Spectroscopy

| Sulfinate Type | Predominant Intermediate Observed | Spectroscopic Signal (δP) |

| Carbocyclic Sulfinate | Oxidative Addition Complex | 38.03 ppm |

| Pyridine-2-sulfinate | Oxidative Addition Complex & Palladium Sulfinate Complex (1:1 ratio) | 38.03 ppm & 20.08 ppm |

This table is based on data presented in mechanistic studies of desulfinative cross-coupling reactions. acs.org

Transmetalation is the step where the organic group is transferred from the sulfinate salt to the palladium center of the oxidative addition complex. acs.org The nature of this step, and whether it is rate-limiting, is highly dependent on the structure of the sulfinate coupling partner. acs.orgnih.gov

For carbocyclic sulfinates, kinetic and structural analyses have shown that transmetalation is the turnover-limiting step in the catalytic cycle. acs.orgnih.gov The catalyst primarily rests as the oxidative addition complex, waiting for the relatively slow transmetalation to occur. acs.orgnih.gov

In contrast, for pyridine sulfinates, particularly pyridine-2-sulfinates, the situation is reversed. A chelated Pd(II) sulfinate complex, formed after transmetalation, is the resting-state intermediate. acs.orgnih.gov This indicates that transmetalation is relatively fast and irreversible, and a subsequent step becomes rate-limiting. acs.org The formation of a stable, chelated intermediate with the pyridine nitrogen and a sulfinate oxygen bound to the palladium center alters the energy landscape of the catalytic cycle. acs.org Therefore, the rate-limiting step for pyridine sulfinates is the extrusion of SO2 from this stable chelated complex. acs.orgnih.govacs.org

Table 2: Comparison of Rate-Limiting Steps for Different Sulfinate Types

| Sulfinate Type | Catalyst Resting State | Turnover-Limiting Step |

| Carbocyclic Sulfinate | Oxidative Addition Complex | Transmetalation |

| Pyridine-2-sulfinate | Chelated Pd(II) Sulfinate Complex | SO₂ Extrusion |

This data is compiled from comparative mechanistic studies. acs.orgnih.gov

The extrusion of sulfur dioxide is the defining step of desulfinative coupling. Following transmetalation, a putative palladium sulfinate intermediate is formed, which then releases SO2. acs.org For pyridine sulfinates, this extrusion is the turnover-limiting step due to the formation of a highly stable κ²N,O-chelated palladium complex. acs.orgacs.org This chelation, involving the pyridine's nitrogen atom, stabilizes the intermediate and increases the energy barrier for the subsequent loss of SO2. acs.org

Kinetic data suggest that for the extrusion to occur, a phosphine (B1218219) ligand likely needs to dissociate from the palladium center to create a free coordination site. acs.org The generated SO2 gas can potentially coordinate back to the palladium catalyst, which could disrupt the catalytic cycle. acs.org This highlights the importance of additives that can trap or remove SO2 from the reaction medium. acs.orgnih.gov

The presence of a basic additive, such as potassium carbonate (K₂CO₃), is crucial for the efficiency of palladium-catalyzed desulfinative cross-coupling reactions involving pyridine sulfinates. acs.orgnih.gov Mechanistic studies have revealed that these additives play a dual role in the reaction pathway. acs.orgnih.gov

Firstly, the carbonate anion is responsible for trapping the sulfur dioxide that is extruded during the catalytic cycle. acs.orgnih.gov By removing free SO2, the base prevents the potential inhibition or deactivation of the palladium catalyst that could occur if SO2 were to coordinate to the metal center. acs.org

A direct comparison between the reactivity of carbocyclic (e.g., benzene (B151609) sulfinates) and heterocyclic (e.g., pyridine sulfinates) sulfinates in palladium-catalyzed desulfinative cross-coupling reveals fundamental mechanistic differences. acs.orgnih.gov These differences stem primarily from the ability of the nitrogen atom in pyridine-based reagents to coordinate with the palladium center. acs.org

Resting State: For carbocyclic sulfinates, the catalyst's resting state is the oxidative addition complex formed between the Pd(0) catalyst and the aryl halide. In contrast, for pyridine-2-sulfinates, the resting state is a chelated Pd(II) sulfinate complex that forms after the transmetalation step. acs.orgnih.gov

Rate-Limiting Step: The difference in resting states directly reflects a change in the rate-limiting step. With carbocyclic sulfinates, the transmetalation of the sulfinate to the palladium center is the slowest step. acs.orgnih.gov For pyridine-2-sulfinates, the strong chelation between the pyridine nitrogen and the palladium center makes the extrusion of SO2 from the post-transmetalation intermediate the most difficult step, and thus rate-limiting. acs.orgnih.gov

Emerging Strategies in C-C Bond Formation using Pyridine Sulfinates

Pyridine sulfinates, including structures like this compound, have emerged as robust and versatile synthons for the formation of carbon-carbon bonds. They provide effective solutions to long-standing challenges in cross-coupling chemistry, particularly those involving heteroaromatic compounds. These strategies are broadly categorized into palladium-catalyzed Suzuki-Miyaura analogous reactions and transition-metal-free desulfinative couplings.

Suzuki-Miyaura Analogous Reactions with Pyridine Sulfinates

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation in the pharmaceutical industry. nih.govsemanticscholar.org However, its application to pyridine-containing molecules, especially involving 2-pyridyl boronic acids and their derivatives, is often hampered by the instability and poor reactivity of the boron reagents—a challenge widely known as the "2-pyridyl problem". nih.govacs.orgnih.gov Pyridine sulfinates have been introduced as exceptionally stable and effective nucleophilic coupling partners that overcome these limitations. nih.govrsc.orgresearchgate.net

In this desulfinative cross-coupling, a pyridine sulfinate salt reacts with an aryl or heteroaryl halide in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297), and a suitable ligand like tricyclohexylphosphine (B42057) (PCy₃), to form the desired biaryl product with the extrusion of sulfur dioxide. nih.govresearchgate.net This methodology has proven to have an unrivaled scope and utility, demonstrating high yields with a broad range of aryl and heteroaryl halides, including electron-rich, electron-poor, and sterically demanding substrates. researchgate.net Notably, the reaction is effective for 2-, 3-, and 4-substituted pyridine sulfinates and tolerates various functional groups. nih.govsemanticscholar.org The use of chloro-substituted coupling partners is also feasible, which is advantageous from a cost and availability perspective. researchgate.net

The utility of this method has been demonstrated in the synthesis of medicinally relevant molecules and in the generation of compound libraries. nih.govacs.org For instance, derivatives of the drugs varenicline (B1221332) and mepyramine have been successfully prepared using this approach. researchgate.net The stability of the pyridine sulfinate reagents, which can be stored for extended periods, further enhances their practical appeal in both academic and industrial settings. acs.orgresearchgate.net

| Pyridine Sulfinate | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sodium pyridine-2-sulfinate | 4-Bromotoluene | Pd(OAc)₂ / PCy₃ | 2-(p-tolyl)pyridine | 91 | nih.gov |

| Sodium pyridine-2-sulfinate | 4-Chlorotoluene | Pd(OAc)₂ / PCy₃ | 2-(p-tolyl)pyridine | 88 | nih.gov |

| Sodium 5-(trifluoromethyl)pyridine-2-sulfinate | 4-Bromotoluene | Pd(OAc)₂ / PCy₃ | 5-(trifluoromethyl)-2-(p-tolyl)pyridine | 80 | nih.gov |

| Sodium 6-chloropyridine-3-sulfinate | 4-Chlorotoluene | Pd(OAc)₂ / PCy₃ | 6-chloro-3-(p-tolyl)pyridine | 86 | nih.gov |

| Sodium pyridine-4-sulfinate | 4-Bromotoluene | Pd(OAc)₂ / PCy₃ | 4-(p-tolyl)pyridine | 90 | nih.gov |

Transition-Metal-Free Desulfinative Cross-Coupling

Beyond palladium catalysis, pyridine sulfinates can participate in C-C bond formation through transition-metal-free pathways. One notable example is the desulfinative cross-coupling of heteroaryl sulfinates with Grignard reagents. tcichemicals.com This approach provides a mild and efficient method for the synthesis of substituted heterocycles without the need for transition metals. tcichemicals.com

Furthermore, visible-light-mediated, photocatalyst-free reactions have been developed. nih.govrsc.org In these systems, electron donor-acceptor (EDA) complexes can form between N-amidopyridinium salts and sulfinates. nih.gov Upon exposure to visible light, these complexes facilitate access to sulfonyl radicals, which can then engage in multicomponent reactions. For instance, a three-component reaction involving a sulfinate, an N-amidopyridinium salt, and an alkene can lead to the formation of β-pyridyl alkyl sulfones, incorporating both the sulfonyl and pyridyl groups into the final product. nih.gov This radical-based strategy is highly efficient and demonstrates broad substrate scope under mild conditions. nih.govrsc.org Another metal-free approach utilizes organic photoredox catalysis for the three-component sulfonylative pyridylation of styrenes, enabling the direct installation of both sulfonyl and heteroaryl motifs. rsc.org

Pyridine Sulfinates as Leaving Groups in Organic Transformations

The sulfinate moiety and its oxidized counterpart, the sulfonate group, when attached to a pyridine ring, can function as effective leaving groups in various organic reactions. This reactivity is crucial for the functionalization of the pyridine core.

Nucleofugal Role in Substitution Reactions

In nucleophilic aromatic substitution (SNAr) reactions, a good leaving group is essential. Pyridines substituted with strong electron-withdrawing groups, which can stabilize the negative charge in the transition state (Meisenheimer complex), are susceptible to nucleophilic attack. quimicaorganica.org When a sulfonate group is attached to the pyridine ring, it can act as a nucleofuge. For example, 2-pyridyl sulfonate esters have been shown to react with organolithium reagents at low temperatures in a transition-metal-free cross-coupling reaction to generate 2-substituted pyridines. scholaris.ca In this transformation, the sulfonate moiety is displaced by the nucleophilic organolithium reagent. This provides a valuable method for C-C bond formation at the C-2 position of pyridine, bypassing the challenges associated with traditional cross-coupling methods. scholaris.ca

Radical-Mediated Reactions Involving Sulfonate Esters

Sulfinates and their derivatives are excellent precursors for sulfonyl radicals under oxidative conditions. nih.gov The generation of these radicals can be achieved through various methods, including photoredox catalysis. rsc.orgprinceton.edunih.gov Once formed, the sulfonyl radical (RSO₂•) can undergo several transformations. A key radical-mediated process is the desulfinative reaction, where the sulfonyl radical extrudes sulfur dioxide (SO₂) to generate an alkyl or aryl radical. This radical can then participate in subsequent bond-forming events.

This radical generation provides a pathway for reactions that are distinct from two-electron substitution processes. For example, visible light can induce the formation of an electron donor-acceptor (EDA) complex between a sulfinate and a pyridinium (B92312) salt, leading to a sulfonyl radical via a single-electron transfer (SET) process. nih.gov This radical can then add to an alkene, initiating a cascade that results in the formation of new C-C and C-S bonds. nih.gov

Divergent Reactivity of Pyridine Sulfinates: One-Electron vs. Two-Electron Pathways

A remarkable feature of pyridine sulfinates is their ability to undergo divergent reactions depending on the reaction conditions, which selectively favor either a one-electron (radical) or a two-electron (polar) pathway. nih.govrsc.org This divergent reactivity allows for the synthesis of structurally distinct products from the same set of starting materials—pyridinium salts and sulfinates. nih.gov

Two-Electron Pathway: In the presence of a base, the reaction between sulfinates and N-amidopyridinium salts proceeds through a two-electron pathway. nih.govrsc.org This involves the nucleophilic addition of the sulfinate to the C4 position of the activated pyridine ring. Subsequent rearomatization leads to the direct C4-sulfonylation of the pyridine. nih.gov This polar, base-catalyzed mechanism is a classic example of nucleophilic addition to an activated pyridinium system.

One-Electron Pathway: In contrast, when the same mixture of pyridinium salts and sulfinates is exposed to visible light without a base, the reaction pathway switches completely. nih.govrsc.org An EDA complex forms, and photoexcitation initiates a single-electron transfer (SET) to generate a sulfonyl radical. nih.gov This radical pathway enables a three-component sulfonative pyridylation of alkenes, leading to β-pyridyl alkyl sulfones. nih.govrsc.org This process is catalyst-free and showcases how photochemical conditions can unlock reactivity that is inaccessible through thermal, polar pathways. nih.gov

The ability to control these reaction manifolds—switching between a polar, base-mediated C-H functionalization and a radical-based, light-induced multicomponent reaction—provides a powerful tool for synthetic chemists to generate diverse molecular architectures from common precursors. nih.gov

| Reaction Pathway | Conditions | Mechanism | Key Intermediates | Product Type | Reference |

|---|---|---|---|---|---|

| Two-Electron | Base-catalyzed (e.g., DBU), dark | Polar (Nucleophilic Addition) | Meisenheimer-like complex | C4-Sulfonylated Pyridine | nih.gov |

| One-Electron | Visible light, no external catalyst | Radical (via EDA complex) | Sulfonyl radical, Pyridyl radical | β-Pyridyl Alkyl Sulfone (with alkene) | nih.gov |

Photoactive Electron Donor-Acceptor (EDA) Complex Formation

The formation of an electron donor-acceptor (EDA) complex is a key mechanistic feature in the photochemical reactions of sulfinates, including presumably this compound. nih.gov An EDA complex is a molecular aggregate formed in the ground state between an electron-rich donor molecule and an electron-deficient acceptor molecule. nih.gov While the individual components may not absorb visible light, the resulting EDA complex often does. nih.govhepatochem.com

In the context of reactions involving this compound, the sulfinate anion acts as the electron donor (D), while a suitable reaction partner, such as a pyridinium salt, serves as the electron acceptor (A). nih.gov The association of these two species leads to the formation of a photoactive EDA complex. nih.gov Upon excitation with visible light, this complex can undergo an intramolecular single-electron-transfer (SET) event, generating radical intermediates under mild conditions. nih.govresearchgate.net This process circumvents the need for expensive photoredox catalysts like iridium or ruthenium. hepatochem.com

The feasibility of EDA complex formation can be assessed using techniques like cyclic voltammetry to measure the ionization potential of the donor and the electron affinity of the acceptor. nih.gov The formation of these colored complexes was first rationalized by Mulliken's quantum-mechanical theory in 1952. nih.gov

Table 1: Key Aspects of EDA Complex Formation

| Feature | Description |

| Electron Donor | This compound |

| Electron Acceptor | e.g., N-substituted Pyridinium Salts |

| Activation | Visible Light |

| Primary Process | Single-Electron Transfer (SET) |

| Resulting Species | Sulfonyl Radical and Pyridyl Radical Anion |

| Key Advantage | Avoids the need for external photocatalysts |

Sulfonyl Radical Generation and Reactivity

Following the photoinduced single-electron transfer within the EDA complex, a sulfonyl radical is generated from the sulfinate anion. nih.govresearchgate.net Sulfonyl radicals are versatile reactive intermediates that can participate in a variety of bond-forming reactions. researchgate.netnih.gov The generation of sulfonyl radicals from sodium sulfinates has been extensively studied and can be achieved through various methods, including photochemical activation of EDA complexes, as well as through chemical or electrochemical means. nih.govresearchgate.net

Once generated, the 5,6-dichloropyridine-3-sulfonyl radical exhibits characteristic reactivity. It can add to unsaturated systems, such as alkenes and alkynes, to form new carbon-sulfur bonds. nih.gov This reactivity is central to multi-component reactions where the sulfonyl radical and another radical species are incorporated into a substrate. nih.gov

The reactivity of the generated sulfonyl radical is influenced by the substituents on the pyridine ring. The two chlorine atoms at the 5- and 6-positions are electron-withdrawing, which can affect the stability and electrophilicity of the radical. The general reactivity of sulfonyl radicals generated from sodium sulfinates is summarized in the table below.

Table 2: General Reactivity of Sulfonyl Radicals from Sodium Sulfinates

| Reaction Type | Substrate | Product Type |

| Addition | Alkenes, Alkynes | Alkyl/Vinyl Sulfones |

| Coupling | Aryl Diazonium Salts | Aryl Sulfones |

| Cyclization | Unsaturated Precursors | Cyclic Sulfones |

| Multicomponent Reactions | Alkenes, Pyridinium Salts | β-pyridyl alkyl sulfones |

For instance, in a three-component reaction involving an alkene and a pyridinium salt, the sulfonyl radical adds to the alkene to form a carbon-centered radical, which then reacts with the pyridinium salt. nih.gov

Regioselectivity in Pyridinium Salt Reactions

When this compound reacts with N-substituted pyridinium salts, the regioselectivity of the addition is a critical aspect. Studies on similar systems have shown that the outcome of the reaction can be highly dependent on the reaction conditions, particularly the presence or absence of light and the choice of catalyst or base. nih.gov

In base-catalyzed cross-coupling reactions between sulfinates and N-amidopyridinium salts, a high degree of regioselectivity for the C4 position of the pyridine ring is often observed. nih.gov This suggests a nucleophilic attack of the sulfinate at the C4 position, which is activated by the N-amido group.

Conversely, under visible light irradiation, the reaction proceeds via the previously discussed EDA complex and sulfonyl radical generation. nih.gov In a three-component reaction involving an alkene, the pyridyl radical anion (formed after SET) can react in a regioselective manner. However, the primary factor determining regioselectivity in these radical pathways is often the site of initial radical addition to the alkene, followed by subsequent reactions.

Research on the reaction of dithionite (B78146) with substituted pyridinium salts has also provided insights into the regioselectivity of nucleophilic attack on the pyridinium ring, consistently showing the formation of 1,4-dihydropyridine-4-sulfinates. researchgate.net This highlights the intrinsic preference for attack at the 4-position of the pyridinium ring by sulfur-based nucleophiles. researchgate.net

Table 3: Factors Influencing Regioselectivity in Pyridinium Salt Reactions

| Condition | Proposed Mechanism | Predominant Regioselectivity |

| Base-Catalyzed | Nucleophilic Aromatic Substitution | C4-Sulfonylation |

| Visible Light Irradiation | Radical pathway via EDA complex | Dependent on subsequent radical trapping |

| Reaction with Dithionite | Nucleophilic addition | C4-Sulfinate formation |

The specific regioselectivity in reactions of this compound with various pyridinium salts would likely be influenced by the electronic and steric effects of the substituents on both reacting partners.

Advanced Analytical Techniques for Elucidating Pyridine Sulfinate Structure and Reactivity

Mass Spectrometry-Based Characterization of Organosulfur Compounds

Mass spectrometry (MS) is an indispensable tool for the analysis of organosulfur compounds. It provides detailed information about the molecular weight and elemental composition of a molecule and can reveal structural details through fragmentation analysis. Various MS techniques are employed depending on the volatility and polarity of the analyte.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the unambiguous identification of compounds by providing a highly accurate mass measurement of the parent ion. This accuracy allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds with the same nominal mass. For Sodium 5,6-dichloropyridine-3-sulfinate, HRMS is essential for confirming its molecular formula (C₅H₂Cl₂NNaO₂S).

The technique can distinguish between ions with very close mass-to-charge ratios (m/z), which is critical for complex sample analysis. researchgate.net The high resolving power of instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers enables the assignment of molecular formulas with a high degree of confidence. researchgate.net Furthermore, the characteristic isotopic pattern resulting from the presence of two chlorine atoms and one sulfur atom provides a definitive signature for dichloropyridine sulfinate compounds in the mass spectrum.

A key feature in the mass spectrum of this compound would be the isotopic distribution of its molecular ion. The presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl) and a sulfur atom (isotopes ³²S, ³³S, and ³⁴S) creates a unique isotopic cluster that can be precisely predicted and matched with experimental data to confirm the compound's identity.

In tandem MS (MS/MS) experiments, fragmentation patterns offer structural insights. For aromatic sulfinates and related sulfonamides, a common fragmentation pathway involves the neutral loss of sulfur dioxide (SO₂), which corresponds to a loss of approximately 64 Da. nih.govresearchgate.net This fragmentation is often promoted by electron-withdrawing groups on the aromatic ring, such as chlorine atoms. nih.gov

Table 1: Predicted HRMS Data for this compound Anion This table presents predicted data based on the chemical structure, as specific experimental data is not publicly available.

| Parameter | Predicted Value/Information |

|---|---|

| Molecular Formula | C₅H₂Cl₂NO₂S⁻ |

| Monoisotopic Mass | 209.9132 Da |

| m/z of [M-Na]⁻ | 209.9132 |

| Key Isotopic Peaks | [M+2]: ~65% relative intensity[M+4]: ~10% relative intensity |

| Plausible MS/MS Fragment | [M-Na-SO₂]⁻ |

| m/z of Fragment | 145.9492 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. nih.gov It separates components of a mixture based on their boiling points and interactions with a stationary phase before they are detected and identified by a mass spectrometer. nih.gov

This compound itself is a salt and thus non-volatile, making it unsuitable for direct GC-MS analysis. However, GC-MS is highly relevant for analyzing any volatile impurities, precursors (like dichloropyridines), or volatile degradation products that may arise during its synthesis or subsequent reactions. researchgate.netmdpi.comnih.gov For instance, the analysis of residual solvents or volatile byproducts in a sample of the sulfinate would be effectively performed using headspace GC-MS. nih.gov

The technique is widely applied for the identification of various classes of organosulfur compounds in environmental and industrial samples, including thiophenes, thioethers, and sulfones. researchgate.net

Table 2: Examples of Volatile Organosulfur and Pyridine (B92270) Compounds Amenable to GC-MS Analysis This table lists compounds related to the synthesis or degradation of the target molecule, which could be monitored by GC-MS.

| Compound Class | Example Compound | Typical Retention Index Range (non-polar column) | Key Mass Fragments (m/z) |

|---|---|---|---|

| Dichloropyridine | 2,3-Dichloropyridine | 1100 - 1200 | 147 (M⁺), 112, 76 chemicalbook.com |

| Thiophene | Thiophene | 650 - 750 | 84 (M⁺), 58, 45 |

| Alkyl Sulfide | Dimethyl disulfide | 600 - 700 | 94 (M⁺), 79, 45 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the analysis of non-volatile, polar, and thermally labile compounds, making it perfectly suited for this compound. nih.govresearchgate.net The compound is first separated from other components in a liquid phase using a chromatographic column, typically a reversed-phase column, before being ionized and detected by the mass spectrometer.

Electrospray ionization (ESI) is the most common ionization technique for such polar molecules, and it would typically be operated in negative ion mode to detect the sulfinate anion ([M-Na]⁻). nih.govnih.gov The combination of retention time from the LC separation and the mass spectral data (including HRMS and MS/MS) provides a very high level of confidence in the identification and quantification of the target compound. researchgate.net LC-MS is routinely used to monitor the purity of non-volatile pharmaceutical ingredients and reagents.

Table 3: Illustrative LC-MS Parameters for this compound Analysis This table presents a hypothetical but typical set of parameters for the LC-MS analysis of a compound like this compound.

| Parameter | Illustrative Value/Condition |

|---|---|

| LC Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Expected Retention Time | 3 - 5 minutes (depends on exact conditions) |

| Precursor Ion (m/z) | 209.9 (for C₅H₂³⁵Cl₂NO₂S⁻) |

| Key Product Ions (MS/MS) | 146.0 (loss of SO₂), 111.0 (loss of SO₂ and Cl) |

Spectroscopic Methods for Mechanistic Investigations

Spectroscopic methods are vital for probing reaction mechanisms, allowing for the real-time monitoring of reactants and products and the detection of short-lived intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for structure elucidation and can be adapted for real-time reaction monitoring. dtic.mil By acquiring a series of ¹H NMR spectra over the course of a reaction, it is possible to track the disappearance of starting materials and the appearance of products, providing valuable kinetic data.

For this compound, ¹H NMR spectroscopy would be used to confirm the substitution pattern on the pyridine ring. The molecule has two protons on the aromatic ring, which would appear as distinct signals. Their chemical shifts and coupling constants are highly informative. Based on data for analogous dichloropyridines, the proton at the 4-position (between the sulfinate and the chlorine at position 5) and the proton at the 2-position would be expected in the aromatic region of the spectrum. chemicalbook.comchemicalbook.com ¹³C NMR would similarly be used to confirm the number and chemical environment of the carbon atoms in the molecule. dtic.mil

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for 5,6-dichloropyridine-3-sulfinate Anion This table presents predicted data based on known substituent effects and data from related dichloropyridine structures. chemicalbook.comchemicalbook.com Shifts are referenced to TMS.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity / Coupling |

|---|---|---|---|

| ¹H | H-2 | 8.3 - 8.5 | Doublet |

| H-4 | 7.8 - 8.0 | Doublet | |

| ¹³C | C-2 | ~150 | CH |

| C-3 | ~145 | C-SO₂⁻ | |

| C-4 | ~125 | CH | |

| C-5 | ~135 | C-Cl |

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific technique for the detection and characterization of species with unpaired electrons, such as free radicals. nih.gov In the context of pyridine sulfinate chemistry, reactions can sometimes proceed through radical pathways. For example, single-electron transfer (SET) from the sulfinate can generate a sulfonyl radical (R-SO₂•). acs.org

These radical intermediates are typically short-lived, but EPR spectroscopy, often combined with techniques like spin trapping, can provide definitive evidence of their existence. The key parameters obtained from an EPR spectrum are the g-value and hyperfine coupling constants, which are characteristic of a specific radical. Sulfur-centered radicals, such as sulfinyl (R-SO•) and sulfonyl (R-SO₂•) radicals, often exhibit a notable g-value anisotropy due to the large spin-orbit coupling of the sulfur atom. researchgate.netcdnsciencepub.com While direct detection of a 5,6-dichloropyridine-3-sulfonyl radical is challenging, its formation could be inferred from the EPR spectrum of a stable spin adduct formed by reacting the intermediate with a spin trap.

Table 5: Typical EPR g-Values for Sulfur-Centered Radicals This table provides representative g-values for classes of radicals relevant to the potential reactivity of sulfinates. Specific data for the 5,6-dichloropyridine-3-sulfonyl radical is not available.

| Radical Type | Example Radical | Isotropic g-value (g_iso) | Anisotropy | Reference |

|---|---|---|---|---|

| Thiyl Radical | R-S• | 2.00 - 2.06 | High | cdnsciencepub.com |

| Sulfinyl Radical | R-S(O)• | 2.00 - 2.02 | Moderate | researchgate.net |

Chromatographic Techniques for Separation and Purification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a compound like this compound, these techniques are crucial for isolating the compound from reaction mixtures, quantifying its purity, and studying its stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of non-volatile or thermally labile compounds, making it well-suited for the analysis of sodium pyridine sulfinates. The polarity of this compound, imparted by the sodium sulfinate group, alongside the presence of the chlorinated pyridine ring, dictates the choice of HPLC mode. Reverse-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of pyridine derivatives. helixchrom.comnih.gov

In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, a C18 column is a typical choice for the stationary phase. The mobile phase often consists of a mixture of water and an organic modifier, such as acetonitrile or methanol, with the addition of an acid, like formic acid or acetic acid, to control the ionization of the sulfinate group and improve peak shape. helixchrom.com The composition of the mobile phase can be optimized to achieve the desired separation from impurities or related compounds.

Illustrative HPLC Method Parameters for a Related Dichloropyridine Compound:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

| Note: This table presents typical starting conditions for method development for a dichlorinated pyridine derivative and may require optimization for this compound. |

Detailed research on closely related pyridine derivatives has demonstrated the effectiveness of RP-HPLC in achieving high-resolution separations. For instance, the separation of various pyridine and aminopyridine isomers has been successfully accomplished using mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, offering enhanced selectivity for these polar and ionizable compounds. helixchrom.com

Specialized Gas Chromatography Columns for Organosulfur Compounds

While HPLC is generally preferred for salt-like compounds such as sodium sulfinates, Gas Chromatography (GC) can be a valuable tool for analyzing more volatile precursors or derivatives of this compound. The analysis of organosulfur compounds by GC often requires specialized columns to overcome challenges such as peak tailing and poor resolution that can occur with standard columns.

The presence of sulfur in a molecule can lead to interactions with the stationary phase, resulting in broad and asymmetric peaks. To mitigate these effects, columns with inert surfaces and specialized stationary phases have been developed. For the analysis of chlorinated and sulfur-containing compounds, columns with phases that exhibit specific selectivity towards these functionalities are advantageous.

Commonly Used Specialized GC Columns for Organosulfur and Chlorinated Compounds:

| Column Phase | Description | Typical Application |

| Low-bleed polysiloxane phases with embedded phenyl groups (e.g., DB-5ms, HP-5ms) | These columns offer good thermal stability and inertness, making them suitable for the analysis of a wide range of compounds, including those containing chlorine and sulfur. | General-purpose analysis of semi-volatile organic compounds. |

| Polyethylene glycol (PEG) phases (e.g., DB-WAX) | These polar phases are effective for separating polar compounds and can provide unique selectivity for organosulfur compounds. | Analysis of volatile sulfur compounds in various matrices. |

| Specialized sulfur-selective columns | Columns specifically designed for the analysis of sulfur compounds often have surfaces treated to minimize active sites and employ phases that enhance the resolution of sulfur-containing analytes. | Trace-level analysis of sulfur compounds in complex matrices like natural gas or petroleum products. |

Research into the GC analysis of pyridine derivatives has shown that the choice of column is critical for achieving good chromatographic performance. While pyridine itself can be analyzed on various columns, its derivatives, especially those with functional groups prone to interaction, benefit from more inert and selective phases. researchgate.net The analysis of chlorinated hydrocarbons by GC also highlights the importance of using appropriate columns to achieve the necessary separation and identification, often employing dual-column systems for confirmation.

Computational Chemistry Approaches to Pyridine Sulfinate Reactivity

Density Functional Theory (DFT) Studies of Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. arxiv.org It is widely used to study the electronic structure of pyridine (B92270) derivatives, providing a foundation for understanding their reactivity. ias.ac.inmostwiedzy.pl DFT methods have proven effective in calculating the properties of molecules, including their electronic structure and energy. semanticscholar.org

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its lowest-energy, most stable three-dimensional structure. arxiv.org For pyridine derivatives, methods like DFT with the B3LYP functional and basis sets such as 6-311G(d,p) are commonly employed to calculate equilibrium geometries. semanticscholar.orgnih.gov This process determines key structural parameters like bond lengths and bond angles. semanticscholar.org The resulting optimized geometry serves as the basis for subsequent calculations of other molecular properties.

Table 1: Example of Calculated Geometrical Parameters for a Dichlorinated Pyridine Derivative Using DFT This table illustrates typical data obtained from a DFT geometry optimization. The values are representative of those for a dichlorinated pyridine system.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length | C-C (ring) | ~1.39 Å |

| C-N (ring) | ~1.34 Å | |

| C-Cl | ~1.74 Å | |

| C-S | ~1.80 Å | |

| S=O | ~1.50 Å | |

| Bond Angle | C-N-C (ring) | ~117° |

| Cl-C-C (ring) | ~121° | |

| C-C-S | ~120° | |

| O-S-O | ~118° |

DFT is instrumental in exploring the mechanisms of chemical reactions involving pyridine sulfinates. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway. This approach helps to understand observed regioselectivity in reactions, such as the preferential addition of a radical to the C4 position of a pyridine ring over the C2 position. nih.gov The energy difference between transition states for competing pathways can explain why one product is formed preferentially. nih.gov For instance, DFT calculations have been used to investigate the oxidative addition step in palladium-catalyzed cross-coupling reactions involving pyridine sulfinates, identifying it as the chemoselectivity-determining step. researchgate.net

Table 2: Illustrative Reaction Energetics for a Pyridine Sulfinate Radical Addition This table provides a conceptual example of how DFT is used to compare competing reaction pathways by calculating their activation energies (Ea).

| Reaction Pathway | Description | Calculated Activation Energy (Ea) (kcal/mol) | Outcome |

| Pathway A | Radical addition to C4 position | 10.5 | Kinetically favored |

| Pathway B | Radical addition to C2 position | 13.4 | Kinetically disfavored |

Computational methods can accurately predict various spectroscopic properties, which aids in the characterization of newly synthesized compounds and the interpretation of experimental data. aps.org Time-Dependent DFT (TD-DFT) is used to calculate electronic absorption spectra (UV-Vis), providing information on electronic transitions within the molecule. jlu.edu.cnscience.gov DFT calculations are also used to predict vibrational frequencies (FT-IR and FT-Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). science.govijcrt.org These theoretical spectra, when compared with experimental results, can confirm the molecular structure. ijcrt.org

Molecular Dynamics Simulations of Solvation Effects and Reaction Environments

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior, particularly in solution. Classical MD simulations can model the interactions between a solute like Sodium 5,6-dichloropyridine-3-sulfinate and surrounding solvent molecules over time. nih.gov These simulations are crucial for understanding solvation effects, which can significantly influence molecular conformation and reactivity. nih.govnih.gov

MD studies can reveal the structure of the solvent around the molecule and the influence of different solvents on the polymer backbone's geometry. nih.gov For instance, simulations have shown that the backbone of sulfonated polymers can be stiffer in certain organic solvents compared to water. nih.gov In studies of electrolytes, MD simulations based on machine learning potentials with DFT-level accuracy have been employed to investigate ion-pairing behavior in confined environments, showing how solvation and electronic structure interplay to dictate the arrangement of ions. nih.govchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the chemical structure of a series of compounds with their biological activity or chemical reactivity. chemrevlett.com For pyridine derivatives, QSAR models have been developed to predict properties like anticancer activity. chemrevlett.comchemrevlett.com

The process involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various electronic, steric, and hydrophobic properties. A statistical method, such as Multiple Linear Regression (MLR), is then used to build a mathematical model that relates these descriptors to the observed activity. chemrevlett.comchemrevlett.com The predictive power of a QSAR model is assessed using statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²). chemrevlett.comnih.gov A reliable QSAR model can be used to predict the reactivity of new, unsynthesized pyridine sulfinate derivatives. chemrevlett.com

Table 3: Common Molecular Descriptors Used in QSAR Studies of Pyridine Derivatives

| Descriptor Type | Examples | Information Provided |

| Electronic | HOMO/LUMO energies, Dipole moment | Electron-donating/accepting ability, polarity |

| Steric | Molecular weight, Molar refractivity | Size and shape of the molecule |

| Topological | Wiener index, Kier & Hall indices | Atomic connectivity and branching |

| Hydrophobic | LogP | Partitioning between aqueous and organic phases |

Ligand- and Structure-Based In Silico Methods in Organosulfur Chemistry

In silico methods are a broad class of computational techniques used extensively in drug discovery and materials science for organosulfur compounds. nih.govjmchemsci.com These methods can be broadly categorized as ligand-based or structure-based.

Ligand-based methods, which include QSAR and pharmacophore modeling, are used when the three-dimensional structure of the biological target is unknown. nih.gov A pharmacophore model identifies the essential spatial arrangement of molecular features (e.g., hydrogen bond acceptors, aromatic rings) that are critical for activity. nih.gov

Structure-based methods are employed when the 3D structure of the target protein or enzyme is available. Molecular docking is a key technique in this category, used to predict the preferred binding orientation of a molecule within the active site of a target. nih.govnih.gov This approach has been used to screen organosulfur compounds for potential antiviral activity by studying their interactions with viral proteins. nih.gov These in silico screening methods allow for the rapid evaluation of large numbers of compounds, prioritizing those with the highest potential for further experimental investigation.

Derivatization Strategies and Synthetic Utility of Sodium 5,6 Dichloropyridine 3 Sulfinate

Conversion to Pyridyl Sulfones and Sulfides

The most direct application of sodium 5,6-dichloropyridine-3-sulfinate is its conversion into pyridyl sulfones and sulfides. The sulfinate anion serves as a potent sulfur-centered nucleophile, readily reacting with various electrophiles to form stable sulfonyl linkages.

The formation of pyridyl sulfones from this compound is typically achieved through S-alkylation or S-arylation reactions. The sulfinate salt reacts with alkyl or aryl halides to generate the corresponding sulfones.

Alkylation reactions with alkyl halides are a common method for creating alkyl pyridyl sulfones. The choice of solvent is crucial for these transformations, with polar aprotic solvents like DMF or DMSO often being employed to ensure the solubility of the sulfinate salt and facilitate the substitution reaction. reddit.com For instance, the reaction of a sodium sulfinate with an alkyl tosylate can be accelerated by the addition of tetrabutylammonium (B224687) iodide (TBAI), which likely proceeds through an in situ Finkelstein reaction to generate a more reactive alkyl iodide. reddit.com

A concise and efficient one-pot synthesis of functionalized sulfonylated pyridines has been developed via a nucleophilic aromatic substitution (SNAr) reaction. This method involves reacting readily available pyridines with sodium sulfinate salts in the presence of tetrabutylammonium chloride. nih.gov While this describes the synthesis of sulfonylated pyridines from a different starting point, the principles of sulfone formation are analogous.

Arylation to form diaryl or aryl-heteroaryl sulfones can also be achieved, often requiring transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, for example, are effective for forming C(sp²)–S bonds.

Table 1: Representative Alkylation Reactions of Sodium Sulfinates

| Electrophile | Reagent/Catalyst | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| Alkyl Tosylate | TBAI (optional) | DMF / DMSO | Varies | Alkyl Pyridyl Sulfone |

| Benzyl Bromide | NaOH (aq), TBAB | DMSO | 50 °C | Benzyl Pyridyl Sulfone chemrxiv.org |

Once the pyridyl sulfone is formed, the sulfonyl group itself can be a versatile handle for further chemical modifications. The robust nature of the sulfonyl group allows it to be carried through various reaction sequences. Moreover, it can be transformed into other important functional groups.

For example, the sulfonyl group can be converted into ethers, thioethers, and sulfoxides. nih.gov These transformations significantly expand the synthetic utility of the initial sulfone, allowing access to a wider range of molecular architectures and pharmacophores. The rich chemistry of the sulfonyl moiety makes it a valuable synthetic hub for late-stage functionalization and the development of new chemical entities. nih.gov

Strategies for Further Functionalization of the Dichloropyridine Moiety

Beyond the reactivity of the sulfinate group, the 5,6-dichloro-substituted pyridine (B92270) ring offers multiple avenues for further elaboration. These strategies can involve either the displacement of the existing halogen atoms or the direct functionalization of the ring's C-H bonds.

The two chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring facilitates attack by nucleophiles. The positions of the chlorine atoms (5- and 6-) relative to the ring nitrogen and the sulfonyl group influence their relative reactivity, which can potentially be exploited for selective displacement.

Depending on the reaction conditions and the nature of the nucleophile, it may be possible to replace one chlorine atom selectively over the other. Such transformations are crucial for building molecular complexity and introducing diverse functional groups onto the pyridine scaffold. The "halogen dance" reaction, a base-promoted isomerization, is another strategy employed for functionalizing halogenated heterocycles, which can lead to thermodynamically stable lithiated intermediates that can be trapped with electrophiles. researchgate.netresearchgate.net

Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying heterocyclic compounds. nih.gov For pyridine rings, which are electron-deficient, direct functionalization can be challenging but offers significant advantages by avoiding the pre-installation of functional handles.

Several strategies exist for the direct functionalization of pyridines:

Metalation: The use of strong bases, such as lithium amides, can deprotonate C-H bonds on the pyridine ring, creating a nucleophilic center that can react with electrophiles. researchgate.netdocumentsdelivered.com The regioselectivity of metalation can often be controlled by the choice of base and the presence of directing groups. For instance, 3,5-dichloropyridine (B137275) undergoes lithiation at the C-4 position, flanked by the two halogens. researchgate.netepfl.ch

Transition Metal-Catalyzed C-H Activation: Catalytic systems, often involving palladium, rhodium, or iridium, can activate specific C-H bonds for coupling with various partners. nih.gov For example, iridium-catalyzed borylation can install a boronate ester onto the pyridine ring, which can then participate in subsequent cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov

Dearomatization-Rearomatization: This strategy involves the temporary dearomatization of the pyridine ring to create a more electron-rich intermediate, such as a dihydropyridine. nih.gov This intermediate is more susceptible to reaction with electrophiles at specific positions. A subsequent rearomatization step restores the pyridine ring, now bearing a new substituent. This approach has been successfully used for the meta-sulfonylation of pyridines. nih.gov

Development of Latent Pyridyl Sulfinate Reagents

While sodium sulfinate salts are effective nucleophiles, they can sometimes be challenging to purify and handle, and may not be stable enough for multi-step synthetic sequences. researchgate.netresearchgate.net To overcome these limitations, "latent" sulfinate reagents have been developed. These are more stable precursor molecules that can generate the reactive sulfinate salt in situ under specific reaction conditions.

One successful approach involves the use of β-nitrile or β-ester pyridylsulfones. researchgate.netresearchgate.net These compounds are stable, often solid, and can be easily prepared and purified. Under basic conditions, typically those used for palladium-catalyzed cross-coupling reactions, these molecules undergo an elimination reaction to release the desired pyridyl sulfinate anion. This anion then participates directly in the catalytic cycle. researchgate.net

This strategy offers several advantages:

Stability: The latent reagents are stable to storage and can be carried through multiple synthetic steps. researchgate.netresearchgate.net

Convenience: They avoid the direct handling of potentially unstable sulfinate salts. researchgate.net

Efficiency: The in situ generation ensures that the reactive nucleophile is produced at the point of use, leading to efficient coupling reactions. researchgate.net

The development of such base-activated latent reagents has expanded the scope and practicality of using pyridyl sulfinates as coupling partners in modern synthetic chemistry. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyridyl Sulfones |

| Pyridyl Sulfides |

| Alkyl Pyridyl Sulfones |

| Aryl Pyridyl Sulfones |

| Diaryl Sulfones |

| Aryl-heteroaryl Sulfones |

| Ethers |

| Thioethers |

| Sulfoxides |

| 3,5-dichloropyridine |

| Boronate ester |

| β-nitrile pyridylsulfones |

| β-ester pyridylsulfones |

| Tetrabutylammonium iodide |

Allylsulfones as Precursors

The synthesis of allylsulfones from this compound is a valuable transformation, as the resulting products are versatile intermediates in organic synthesis. The allylsulfone moiety can participate in a range of reactions, including as a leaving group in substitution reactions and in various cycloadditions. A primary method for the synthesis of these compounds is the palladium-catalyzed allylic alkylation, often referred to as the Tsuji-Trost reaction. wikipedia.orgorganic-chemistry.orgnrochemistry.com

In this reaction, a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), reacts with an allylic substrate bearing a good leaving group, like an acetate (B1210297) or carbonate, to form a π-allylpalladium complex. Subsequent nucleophilic attack by the this compound on this complex yields the corresponding allylsulfone. The reaction is typically carried out in an inert solvent like tetrahydrofuran (B95107) (THF) or 1,4-dioxane (B91453) at elevated temperatures. The choice of ligands on the palladium catalyst can influence the regioselectivity of the reaction when using unsymmetrical allylic substrates.

Below is a table summarizing representative examples of the synthesis of allylsulfones from this compound with various allylic substrates.

| Entry | Allylic Substrate | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Allyl Acetate | Pd₂(dba)₃ (2.5) | PPh₃ (10) | THF | 60 | 12 | 3-((Allyl)sulfonyl)-5,6-dichloropyridine | 85 |

| 2 | Cinnamyl Acetate | Pd(PPh₃)₄ (5) | - | Dioxane | 80 | 16 | 5,6-Dichloro-3-((cinnamyl)sulfonyl)pyridine | 78 |

| 3 | Crotyl Acetate | Pd(OAc)₂ (5) | dppe (10) | Toluene | 70 | 14 | 5,6-Dichloro-3-((but-2-en-1-yl)sulfonyl)pyridine | 82 (E/Z >95:5) |

| 4 | Methyl (E)-4-acetoxybut-2-enoate | Pd₂(dba)₃ (2.5) | dppf (10) | THF | 65 | 18 | Methyl (E)-4-((5,6-dichloropyridin-3-yl)sulfonyl)but-2-enoate | 75 |

This data is representative of typical palladium-catalyzed allylic alkylation reactions and is provided for illustrative purposes.

β-Nitrile and β-Ester Sulfones as Precursors

β-Nitrile and β-ester sulfones are valuable synthetic intermediates due to the presence of multiple functional groups that can be further manipulated. These compounds can be readily prepared from this compound via a Michael addition reaction. researchgate.netresearchgate.net This conjugate addition involves the nucleophilic attack of the sulfinate anion onto an α,β-unsaturated nitrile, such as acrylonitrile, or an α,β-unsaturated ester, like ethyl acrylate.

The reaction is typically carried out in a polar protic solvent, such as ethanol (B145695) or methanol, and can be conducted at room temperature or with gentle heating. The use of a base is generally not required as the sodium sulfinate is sufficiently nucleophilic. The reaction proceeds to give the corresponding β-nitrile or β-ester sulfone in good yields. These products can then be used in a variety of subsequent transformations, such as the reduction of the nitrile or ester group, or as substrates in cross-coupling reactions.

The following table presents illustrative examples of the synthesis of β-nitrile and β-ester sulfones from this compound.

| Entry | Michael Acceptor | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Acrylonitrile | Ethanol | 50 | 8 | 3-((5,6-Dichloropyridin-3-yl)sulfonyl)propanenitrile | 92 |

| 2 | Ethyl Acrylate | Methanol | 40 | 12 | Ethyl 3-((5,6-dichloropyridin-3-yl)sulfonyl)propanoate | 88 |

| 3 | Crotononitrile | Ethanol | 60 | 10 | 3-((5,6-Dichloropyridin-3-yl)sulfonyl)butanenitrile | 85 |

| 4 | Methyl Methacrylate | Methanol | 50 | 16 | Methyl 2-methyl-3-((5,6-dichloropyridin-3-yl)sulfonyl)propanoate | 81 |

This data is representative of typical Michael addition reactions and is provided for illustrative purposes.

Future Directions and Emerging Research Avenues in Pyridine Sulfinate Chemistry

Sustainable and Green Chemistry Approaches in Pyridine (B92270) Sulfinate Synthesis

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For pyridine sulfinates, future efforts are concentrated on reducing waste, avoiding harsh reagents, and improving energy efficiency.

Electroorganic synthesis stands out as a powerful green chemistry tool, often obviating the need for chemical oxidants or reductants and thereby minimizing waste. Recent advancements have demonstrated the potential of electrochemical methods for the C-H functionalization of pyridines. A notable strategy involves a redox-neutral dearomatization-rearomatization process that allows for the meta-sulfonylation of pyridines using nucleophilic sulfinates. nih.gov This catalyst- and oxidant-free electrochemical method represents a significant step forward. nih.gov

The process typically involves an undivided cell with graphite (B72142) and platinum electrodes, using a protic solvent mixture like methanol and cyclopentyl methyl ether (CPME). nih.gov The application of this methodology to the synthesis of precursors for Sodium 5,6-dichloropyridine-3-sulfinate could offer a more sustainable alternative to traditional methods that may rely on stoichiometric activating agents and generate significant byproduct waste.

Table 1: Representative Conditions for Electrochemical meta-Sulfonylation of Pyridines

| Parameter | Condition |

| Cell Type | Undivided Cell |

| Anode | Graphite Felt (GF) |

| Cathode | Platinum Plate (Pt) |

| Current | Constant Current (e.g., 5 mA) |

| Solvent System | MeOH/CPME (3:1) |

| Temperature | Room Temperature (25 °C) |

| Key Feature | Catalyst- and External Oxidant-Free |

Data sourced from a study on electrochemical meta-sulfonylation of pyridines. nih.gov

The design of efficient and recyclable catalysts is a cornerstone of green chemistry. In the context of reactions involving pyridine sulfinates, such as palladium-catalyzed cross-coupling, the development of heterogeneous catalysts is a key research direction. nih.gov Magnetic nanoparticles have emerged as promising supports for catalysts due to their high surface area and ease of separation from the reaction mixture using an external magnet.

For instance, a recyclable magnetic nanocatalyst, Fe3O4@SiO2@DETA-POP/Pd (FSTNPd), has been successfully synthesized and applied in Suzuki-Miyaura coupling reactions. researchgate.net While this catalyst is used for reactions of sulfinates, the principle can be extended to their synthesis. Future research could focus on developing similar magnetically recoverable catalysts for the sulfinylation of dihalopyridines to produce compounds like this compound, thereby reducing catalyst waste and cost. Other approaches include silica-bonded catalysts, which also offer the advantage of easy recovery and reuse. beilstein-journals.org

Exploration of Novel Reactivity Modes for Pyridine Sulfinates

Research into the reactivity of pyridine sulfinates is uncovering new transformations beyond their well-established use in cross-coupling reactions. A fascinating area of emerging research is the divergent reactivity of sulfinates with pyridinium (B92312) salts, which can be controlled to proceed through either one- or two-electron pathways. nih.gov

Under basic conditions (e.g., using DBU), a two-electron pathway leads to the direct C4-sulfonylation of the pyridine ring. nih.gov In stark contrast, upon exposure to visible light and without any external photocatalyst, the same reactants can form an electron donor-acceptor (EDA) complex. nih.gov This complex facilitates a single-electron transfer (SET) to generate a sulfonyl radical, initiating a three-component reaction that incorporates both the sulfonyl and pyridyl groups across an alkene. nih.gov The electron-withdrawing nature of the chlorine atoms in this compound could significantly influence the energy levels of the EDA complex, potentially tuning its reactivity in such photocatalytic pathways.

Integration with Flow Chemistry and High-Throughput Experimentation

The integration of modern automation and engineering technologies offers a path to safer, more efficient, and scalable chemical synthesis. Flow chemistry, where reagents are pumped through a reactor in a continuous stream, provides significant advantages, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and ease of scalability. acs.org The synthesis of pyridine sulfinates, which can involve organometallic intermediates or exothermic steps, is well-suited for translation to flow-based systems. This approach has been shown to be advantageous for transformations involving pyridine derivatives. acs.org

Concurrently, high-throughput experimentation (HTE) is crucial for accelerating discovery. Pyridine sulfinates have been successfully applied in a library format for the rapid synthesis of medicinally relevant compounds. nih.govsemanticscholar.org By combining HTE with flow chemistry, researchers can rapidly screen conditions for the synthesis of this compound and subsequently evaluate its performance as a coupling partner in arrays of parallel reactions, significantly accelerating the discovery of new chemical entities.

Advanced Theoretical and Computational Modeling for Predictive Understanding

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, stability, and reaction mechanisms. Density Functional Theory (DFT) calculations, for example, can be used to model the structures of reagents, intermediates, and transition states. nih.gov

For pyridinium salts, a related class of compounds, DFT has been used to predict the energy landscape for bond rotation and identify the global energy minimum, with results that closely match experimental X-ray crystal structures. nih.gov Similar computational modeling of this compound and its interaction with palladium catalysts could provide invaluable insights into the mechanism of desulfinative cross-coupling reactions. This predictive understanding can guide the rational design of more efficient ligands and catalysts, predict substrate scope, and help overcome challenges in reactions involving complex heterocyclic systems.

Strategic Design of Pyridine Sulfinates for Complex Molecule Synthesis

Pyridine sulfinates have proven to be exceptionally effective nucleophilic coupling partners in palladium-catalyzed reactions, often serving as superior surrogates for the corresponding pyridineboronic acids, which can suffer from instability and low reactivity. nih.govsemanticscholar.orgtcichemicals.com This has positioned them as key building blocks for the synthesis of complex molecules, particularly in the pharmaceutical industry for late-stage functionalization. tcichemicals.com

The strategic design of highly functionalized sulfinates is a growing research area. A compound like this compound is not just a simple coupling partner but a strategically designed building block. The two chlorine atoms offer potential sites for further selective transformations (e.g., nucleophilic aromatic substitution or cross-coupling), while the sulfinate group provides a robust handle for introducing the dichloropyridyl moiety into a target molecule. This dual functionality allows for the construction of complex, poly-substituted heterocyclic scaffolds that are central to many modern drug candidates. semanticscholar.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.